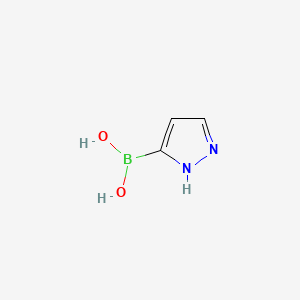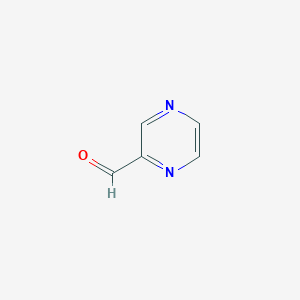
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol
概要
説明
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by a triazole ring substituted with a benzyl group at the 1-position and a hydroxymethyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction between an azide and an alkyne, commonly referred to as the “click chemistry” approach. This reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions usually involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and are carried out at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzyltriazolecarboxylic acid.
Reduction: Dihydrobenzyltriazole.
Substitution: Benzyl-substituted triazoles.
科学的研究の応用
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The triazole ring is known to coordinate with metal ions, which can enhance its catalytic properties in chemical reactions. The benzyl group provides hydrophobic interactions, while the hydroxymethyl group can form hydrogen bonds, contributing to the compound’s overall stability and reactivity .
類似化合物との比較
(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol: Similar structure but with a phenyl group instead of a benzyl group.
(1-Benzyl-1H-1,2,3-triazol-4-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine: Similar structure but with an amine group instead of a hydroxymethyl group.
Uniqueness: (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the benzyl and hydroxymethyl groups allows for versatile chemical modifications and applications in various fields .
特性
IUPAC Name |
(1-benzyltriazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNXKULRKDCYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470021 | |
| Record name | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28798-81-4 | |
| Record name | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (1-benzyl-1H-1,2,3-triazol-4-yl)methanol an efficient ligand for CuAAC reactions?
A1: this compound, often referred to as a tris(triazolyl)methanol ligand, possesses three 1,2,3-triazole rings. These rings readily coordinate to copper(I) ions, forming a stable complex. [, ] This complex effectively catalyzes the CuAAC reaction, promoting the formation of 1,4-disubstituted 1,2,3-triazoles from alkynes and azides.
Q2: How does immobilizing this compound onto a solid support impact its catalytic activity?
A2: Immobilizing this compound onto Merrifield resins, for instance, allows for easy catalyst recovery and reusability without significant loss of activity. [] This immobilization strategy enables the catalyst to be used in flow chemistry systems or easily separated from the reaction mixture for multiple reaction cycles.
Q3: What are the advantages of using this compound-Cu(I) complexes as catalysts for CuAAC reactions compared to other copper catalysts?
A3: this compound-Cu(I) complexes exhibit high activity in CuAAC reactions, even at low catalyst loadings (as low as 1 mol%). [, ] These complexes demonstrate excellent tolerance to a variety of functional groups, including free amino groups, and operate efficiently in both aqueous and organic solvents. [, ] The ability to perform the reaction "on water" or under neat conditions further highlights the versatility of this catalytic system. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(chloromethyl)sulfanyl]-2-methylpropane](/img/structure/B1279504.png)







